Apaziquone - 114560-48-4

Apaziquone

Catalog Number: EVT-288299
CAS Number: 114560-48-4
Molecular Formula: C15H16N2O4
Molecular Weight: 288.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apaziquone, also known as EO9 and Qapzola™, is a bioreductive prodrug [, ] belonging to the class of anti-cancer agents called bioreductive alkylating agents [, , ]. It acts as an analog of mitomycin C [, ]. It is being investigated for its potential as a loco-regional therapy, particularly in the treatment of non-muscle invasive bladder cancer (NMIBC) [, , , ]. Apaziquone exhibits selective cytotoxicity towards both hypoxic and aerobic cancer cells [, ].

Future Directions
  • Optimization of Treatment Strategies: Research is ongoing to refine treatment strategies with apaziquone for NMIBC, including optimizing the timing of intravesical instillation post-TURBT and exploring its use in combination with other therapies [, , ].
  • Biomarker Development: Further research is needed to identify biomarkers that can predict response to apaziquone therapy []. This could potentially optimize patient selection for treatment and lead to more personalized approaches.
  • Exploration of other Applications: While apaziquone has been primarily studied in the context of bladder cancer, its mechanism of action and selective toxicity profile warrant investigation in other types of cancer that exhibit hypoxic environments [].
Overview

Apaziquone, also known as EO9, is a bioreductive drug primarily developed for the treatment of muscle-invasive bladder cancer. It is classified as an indolequinone compound, which undergoes enzymatic reduction to generate reactive metabolites capable of inducing DNA damage in cancer cells. The compound has a complex clinical history, having undergone various phases of clinical trials with mixed results regarding its efficacy.

Source

The initial synthesis of apaziquone was reported in 1987, and since then, multiple methodologies have been developed to produce it. The compound's structure is defined by its chemical formula C15H16N2O4C_{15}H_{16}N_{2}O_{4} and its IUPAC name: 5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione .

Classification

Apaziquone falls under the category of bioreductive drugs, which are activated in hypoxic tumor environments. Its mechanism relies on specific reductase enzymes, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1), which catalyzes the conversion of apaziquone into cytotoxic agents that can damage DNA .

Synthesis Analysis

Methods

The synthesis of apaziquone has evolved since its discovery. The original method involved the formation of the indolequinone structure through various synthetic routes. More recent approaches utilize nucleophilic substitution reactions to create derivatives with improved properties .

Technical Details:

  • The synthesis typically involves reactions with chloranil and substituted indoles in polar solvents such as acetonitrile or ethanol to optimize yields.
  • The reactions are generally mild and can achieve high yields (up to 86%) under controlled conditions .
Molecular Structure Analysis

Structure

Apaziquone's molecular structure features an indole ring system fused with a quinone moiety, characterized by:

  • A hydroxymethyl group at position 3
  • An aziridine ring that contributes to its reactivity.

Data

  • Molecular Weight: 288.303 g/mol
  • PubChem CID: 5813717
  • Chemical Structure: The compound's structure can be represented as follows:
C15H16N2O4\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{4}
Chemical Reactions Analysis

Reactions

Apaziquone undergoes reduction via enzymatic pathways primarily involving NQO1. This reduction leads to the formation of reactive species that can alkylate DNA, resulting in cytotoxic effects.

Technical Details:

  • The reduction process generates semiquinone radicals that participate in redox cycling, producing superoxide and hydrogen peroxide, which further contribute to cellular damage .
  • The compound can form DNA interstrand cross-links and single-strand breaks through various mechanisms involving hydroxyl radicals and alkylation at specific DNA sites .
Mechanism of Action

Process

The mechanism by which apaziquone exerts its effects involves several steps:

  1. Enzymatic Activation: Reduction by NQO1 converts apaziquone into a reactive form.
  2. DNA Interaction: The activated form alkylates DNA, leading to strand breaks and cross-links.
  3. Cellular Response: This DNA damage triggers cellular apoptosis pathways, contributing to its anticancer activity.

Data

Research indicates that the cytotoxic potency of apaziquone is enhanced under acidic conditions (pH 6.0), which is significant for its application in tumor microenvironments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in polar organic solvents.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires careful handling.
  • Reactivity: Undergoes reduction readily in the presence of specific enzymes, leading to cytotoxic metabolites.

Relevant data shows that apaziquone's effectiveness is significantly influenced by pH levels and the presence of reductases in tumor cells .

Applications

Scientific Uses

Apaziquone has been primarily investigated for:

  • Cancer Therapy: Specifically targeting muscle-invasive bladder cancer.
  • Research Applications: Studying bioreductive mechanisms and the role of reductases in drug activation.

Clinical trials have explored its potential as a radiosensitizer when used alongside radiation therapy, although results have varied significantly across studies . Future applications may focus on refining patient selection based on tumor hypoxia and enzyme expression profiles to enhance therapeutic outcomes.

Introduction to Apaziquone in Targeted Cancer Therapeutics

Historical Development and Rationale for Bioreductive Drug Design

Apaziquone (EO9) emerged from a strategic drug development initiative at the University of Amsterdam in the mid-1980s, where Professor Eef Oostveen synthesized approximately 90 indolequinone derivatives under the direction of Professor Nico Speckamp. This project, funded by the Dutch Cancer Society, aimed to develop less toxic analogs of mitomycin C (MMC) with improved tumor selectivity [1] [7]. The structural optimization focused on enhancing bioreductive activation while minimizing systemic toxicity. As the ninth compound in this series (hence "EO9"), apaziquone demonstrated preferential activity against solid tumors rather than leukemias in preclinical screens—a significant departure from conventional cytotoxic agents [1] [3].

The bioreductive drug design rationale capitalized on two key tumor microenvironment features: hypoxia and elevated reductase expression. Unlike MMC, apaziquone incorporated an indolequinone core with a 3-hydroxymethyl substituent and a water-soluble side chain, improving its solubility profile while maintaining DNA-alkylating capability after enzymatic activation [1] [8]. Early in vivo studies revealed its unique activity profile: inactivity against P388 murine leukemia but significant antitumor effects against human tumor xenografts and chemoresistant murine colon adenocarcinomas [3] [8]. This selective activity against solid tumors, coupled with absence of myelosuppression in rodent models, positioned it as a promising candidate for clinical development [1].

Table 1: Key Developmental Milestones of Apaziquone

YearDevelopment PhaseKey Finding/Event
1982-1984Compound SynthesisSynthesis of ~90 indolequinone derivatives at University of Amsterdam
1984-1988Preclinical ScreeningSelection of EO9 (apaziquone) based on solid tumor selectivity
1992Clinical TransitionInitiation of EORTC-coordinated phase I trials
2001Route ReevaluationShift to intravesical administration for bladder cancer
2012-2016Phase III EvaluationCompletion of two pivotal phase III trials (SPI-611/612)

Apaziquone’s Role in the Evolution of Enzyme-Directed Bioreductive Therapy

Apaziquone operates through a dual-mechanism bioactivation paradigm that advanced the conceptual framework of enzyme-directed bioreductive therapy. Its activation involves two distinct enzymatic pathways:

  • NQO1 (DT-Diaphorase)-Mediated Activation: Under both aerobic and hypoxic conditions, this two-electron reductase reduces apaziquone to a cytotoxic hydroquinone, generating DNA-damaging species. This enzymatic preference distinguishes it from classical hypoxia-selective agents [1] [3]. Tumor selectivity arises from NQO1 overexpression in malignancies like bladder cancer, where levels can be 5-10 times higher than in normal urothelium [2] [8].

  • Hypoxia-Selective Activation: Under low oxygen tension, one-electron reductases (e.g., NADPH cytochrome P450 reductase) catalyze apaziquone reduction to semiquinone radicals that generate reactive oxygen species upon reoxidation—a cyclic process causing oxidative DNA damage [1] [3].

This dual activation mechanism enables apaziquone to target both oxygenated tumor regions (via NQO1) and hypoxic compartments (via one-electron reductases). The oxygen inhibition index (ratio of aerobic to hypoxic cytotoxicity) ranges from 3-10 across cell lines, demonstrating its capacity to overcome hypoxia-induced chemoresistance [1]. Notably, in NQO1-deficient tumors, apaziquone exhibits classical hypoxia selectivity, while in NQO1-overexpressing tumors, it targets both aerobic and hypoxic cells—a unique pharmacological feature termed "dual-targeting capability" [1] [3].

Table 2: Enzymatic Activation Pathways of Apaziquone

Enzyme SystemReduction MechanismPrimary Cytotoxic SpeciesOxygen Dependency
NQO1 (DT-Diaphorase)Two-electronAlkylating hydroquinoneOxygen-independent
NADPH Cytochrome P450 ReductaseOne-electronSemiquinone radical (ROS generator)Oxygen-dependent
Xanthine OxidaseOne-electronDNA cross-linksOxygen-dependent

Position Within the Broader Landscape of Indolequinone-Based Antineoplastic Agents

Within the indolequinone class, apaziquone represents a structurally optimized agent with distinct pharmacodynamic advantages over predecessors. Its core structure features a 5-aziridinyl substituent and a 3-hydroxymethyl group, critical for DNA alkylation after bioreduction [1] [7]. When compared to other bioreductive agents, apaziquone exhibits:

  • Enhanced Enzymatic Activation Kinetics: The apparent Km for NQO1-mediated reduction is 15 μM, approximately 3-fold lower than MMC, enabling more efficient activation at lower concentrations [3].
  • Superior Potency: In bladder cancer cell lines, apaziquone demonstrates 30-100 times greater cytotoxicity than MMC, with mean IC₅₀ values of 17 nM versus 710 nM for MMC [3] [5].
  • Reduced Multidrug Resistance Vulnerability: Unlike MMC, apaziquone maintains potency in MCF-7/ADR breast cancer cells overexpressing P-glycoprotein, indicating circumvention of classic efflux-mediated resistance [3].

Despite these advantages, clinical translation faced pharmacokinetic hurdles. Intravenous administration in phase II trials failed due to rapid elimination (plasma t₁/₂ ≈ 3-14 minutes in dogs) and poor tumor penetration [1] [7]. This prompted strategic repurposing for intravesical therapy in non-muscle invasive bladder cancer (NMIBC), leveraging locoregional delivery to overcome systemic limitations [2] [6].

The drug’s journey illustrates key challenges in bioreductive drug development. Two phase III trials (SPI-611/612, n=1,614) initially missed primary endpoints for recurrence reduction at 2 years (38.0% vs 44.6%; p=0.11 and 39.7% vs 46.3%; p=0.13) [4] [5]. However, pooled analysis revealed a statistically significant 6.4% absolute reduction in recurrence (p=0.0218), while subgroup analysis showed a 20.8% reduction when instilled within 60±30 minutes post-resection—highlighting the critical impact of administration timing on drug efficacy [5] [9].

Table 3: Apaziquone Compared to Other Bioreductive Agents

AgentChemical ClassKey Bioactivation EnzymeTumor Selectivity BasisClinical Development Stage
ApaziquoneIndolequinoneNQO1/CYP450 reductaseHypoxia + enzyme overexpressionPhase III (NMIBC)
Mitomycin CAziridine-benzoquinoneNADPH:cytochrome C reductaseHypoxiaApproved (multiple indications)
TirapazamineBenzotriazine di-N-oxideCYP450 reductase/P450HypoxiaPhase III (discontinued)
PR-104Nitroaromatic prodrugAKR1C3/NRORHypoxia + AKR1C3 expressionPhase II

This pharmacological evolution underscores apaziquone’s role in advancing bioreductive therapy principles while highlighting persistent translational challenges. Ongoing research focuses on optimizing intravesical delivery parameters and identifying predictive biomarkers (e.g., NQO1 expression levels) to refine patient selection [5] [9].

Properties

CAS Number

114560-48-4

Product Name

Apaziquone

IUPAC Name

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

InChI

InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+

InChI Key

MXPOCMVWFLDDLZ-NSCUHMNNSA-N

SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO

Solubility

Soluble in DMSO, not in water

Synonyms

3-hydroxymethyl-5-aziridinyl-1-methyl-2-(1H-indole-4,7-dione)prop-beta-en-alpha-ol
5-(azridin-1-yl)-3-(hydroxymethyl)-2-((1E)-3-hydroxyprop-1-enyl)-methyl-1H-indole-4,7-dione
apaziquone
E 09
E-09
EO 9
EO-9
EO9
NSC 382,459
NSC 382459
NSC-382459
Qapzola

Canonical SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO

Isomeric SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.